molecular formula C26H29F2N3O2 B10792273 3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide

3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide

Cat. No.: B10792273
M. Wt: 453.5 g/mol
InChI Key: GGBVFZYNEIARBB-UHFFFAOYSA-N
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Description

3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including indole, chromane, and carboxamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H29F2N3O2

Molecular Weight

453.5 g/mol

IUPAC Name

3-[cyclopropylmethyl-[4-(5-fluoroindol-1-yl)butyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C26H29F2N3O2/c27-19-5-8-24-18(13-19)9-12-30(24)10-1-2-11-31(15-17-3-4-17)20-14-22-21(26(29)32)6-7-23(28)25(22)33-16-20/h5-9,12-13,17,20H,1-4,10-11,14-16H2,(H2,29,32)

InChI Key

GGBVFZYNEIARBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CCCCN2C=CC3=C2C=CC(=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N

Origin of Product

United States

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